DPC 961: A Technical Overview of its Mechanism of Action as a Second-Generation NNRTI in HIV-1
DPC 961: A Technical Overview of its Mechanism of Action as a Second-Generation NNRTI in HIV-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPC 961 is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under development for the treatment of HIV-1 infection.[1][2] As with other NNRTIs, its primary mechanism of action involves the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. This document provides a detailed technical guide on the core mechanism of action of DPC 961, placed within the broader context of second-generation NNRTIs. It includes representative data, detailed experimental protocols for assessing NNRTI activity, and visualizations of the inhibitory pathway and experimental workflows. While specific quantitative data for DPC 961 is limited in the public domain, this guide leverages established knowledge of second-generation NNRTIs to provide a comprehensive understanding of its function and evaluation.
Introduction to DPC 961 and HIV-1 Reverse Transcriptase
Human Immunodeficiency Virus Type 1 (HIV-1) relies on the enzyme reverse transcriptase (RT) to convert its single-stranded RNA genome into double-stranded DNA, a crucial step for integration into the host cell's genome and subsequent viral replication.[3] HIV-1 RT is a primary target for antiretroviral therapy. DPC 961 belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are allosteric inhibitors of this enzyme.[1][2][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain but instead bind to a hydrophobic pocket in the p66 subunit of the RT, distant from the active site.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[4]
DPC 961 was developed as a second-generation NNRTI, designed to have improved potency against NNRTI-resistant strains of HIV-1 and a better pharmacokinetic profile compared to first-generation NNRTIs.[1]
Mechanism of Action of DPC 961
The mechanism of action of DPC 961, as a representative second-generation NNRTI, can be summarized in the following steps:
-
Binding to the NNRTI-Binding Pocket (NNIBP): DPC 961 binds to a specific, non-catalytic site on the HIV-1 reverse transcriptase. This pocket is located approximately 10 Å from the polymerase active site.
-
Allosteric Inhibition: The binding of DPC 961 induces a conformational change in the three-dimensional structure of the reverse transcriptase enzyme.[4]
-
Inhibition of Catalytic Activity: This conformational change distorts the polymerase active site, specifically affecting the "fingers" and "thumb" subdomains of the p66 subunit. This distortion impairs the ability of the enzyme to bind to the nucleic acid template and incoming deoxynucleotide triphosphates (dNTPs), thus halting DNA synthesis.[5]
The following Graphviz diagram illustrates this mechanism of action.
Quantitative Data for Second-Generation NNRTIs
| Compound | HIV-1 Strain | EC50 (nM) | Fold Change in EC50 vs. WT |
| Etravirine (ETR) | Wild-Type | 0.1 - 1.4 | - |
| K103N | 1.5 - 5.0 | 10-15 | |
| Y181C | 2.0 - 8.0 | 15-25 | |
| K103N + Y181C | 10 - 50 | 50-100 | |
| Rilpivirine (RPV) | Wild-Type | 0.1 - 0.4 | - |
| K103N | 0.5 - 2.0 | 5-10 | |
| Y181C | 1.0 - 4.0 | 10-20 | |
| K103N + Y181C | 5 - 25 | 25-60 |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in cell culture. Data is representative and compiled from various sources on second-generation NNRTIs.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of NNRTIs like DPC 961.
In Vitro HIV-1 Reverse Transcriptase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Poly(rA)-oligo(dT)12-18 template-primer
-
[3H]-labeled thymidine triphosphate ([3H]TTP)
-
Unlabeled deoxynucleotide triphosphates (dNTPs)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, KCl)
-
Test compound (DPC 961) dissolved in DMSO
-
DEAE filter mats
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microtiter plate, add the assay buffer, diluted test compound, and a pre-determined concentration of recombinant HIV-1 RT. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the template-primer and a mixture of dNTPs including [3H]TTP.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding a cold stop solution (e.g., EDTA).
-
Transfer the reaction mixtures to DEAE filter mats to capture the newly synthesized [3H]-labeled DNA.
-
Wash the filter mats to remove unincorporated [3H]TTP.
-
Measure the radioactivity on the filter mats using a scintillation counter.
-
Calculate the percent inhibition of RT activity for each compound concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Cell-Based Antiviral Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Materials:
-
Human T-cell line susceptible to HIV-1 infection (e.g., MT-4, CEM)
-
Laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum
-
Test compound (DPC 961)
-
Cell viability assay reagent (e.g., MTT, XTT)
-
p24 antigen ELISA kit or a reporter virus system (e.g., luciferase)
Procedure:
-
Seed the T-cells in a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plates at 37°C in a CO2 incubator for 4-7 days.
-
On the day of analysis, assess cell viability using a suitable reagent to determine the cytotoxicity of the compound (CC50).
-
Measure the extent of viral replication by quantifying the amount of p24 antigen in the culture supernatant using an ELISA or by measuring the activity of a reporter gene.
-
Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 value.
-
The selectivity index (SI) is calculated as the ratio of CC50 to EC50, providing a measure of the therapeutic window of the compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of a novel NNRTI like DPC 961.
Resistance to DPC 961 and Other NNRTIs
A significant challenge with NNRTI therapy is the rapid emergence of drug-resistant mutations within the NNRTI-binding pocket. Common mutations that confer resistance to first-generation NNRTIs include K103N, Y181C, and G190A. Second-generation NNRTIs like DPC 961 were designed to be more flexible and to form more extensive interactions within the binding pocket, allowing them to maintain activity against some of these resistant strains. However, the accumulation of multiple mutations can lead to broad cross-resistance among NNRTIs.
Conclusion
DPC 961, as a second-generation NNRTI, inhibits HIV-1 replication through allosteric modulation of the reverse transcriptase enzyme. Its mechanism of action is well-understood within the context of its drug class. The development of such compounds has been crucial in the fight against HIV/AIDS, particularly in addressing the challenge of drug resistance. The experimental protocols and workflows described herein provide a framework for the continued discovery and characterization of novel antiretroviral agents. While the clinical development of DPC 961 did not proceed, the principles of its design and mechanism of action remain relevant to the field of HIV drug development.
References
- 1. In-use testing of extemporaneously prepared suspensions of second generation non-nucleoside reversed transcriptase inhibitors in support of phase I clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Non-nucleoside reverse transcriptase inhibitors (NNRTIs), their discovery, development, and use in the treatment of HIV-1 infection: a review of the last 20 years (1989-2009) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activities of AIC292, a Novel HIV-1 Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
